![molecular formula C22H20ClNO2 B12878863 5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-23-8](/img/structure/B12878863.png)
5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol is a complex organic compound that features a unique isoxazolidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural novelty.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrile oxide and an olefin. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting isoxazolidine is then subjected to further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)carboxylic acid.
Reduction: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)amine.
Substitution: (3-([1,1’-Biphenyl]-4-yl)-2-(3-methoxyphenyl)isoxazolidin-5-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)isoxazolidin-5-yl)methanol
Uniqueness
The uniqueness of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol lies in its specific substitution pattern and the presence of the methanol group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
629643-23-8 |
|---|---|
Molekularformel |
C22H20ClNO2 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
[2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H20ClNO2/c23-19-7-4-8-20(13-19)24-22(14-21(15-25)26-24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22,25H,14-15H2 |
InChI-Schlüssel |
XXXNXYJLSRNSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


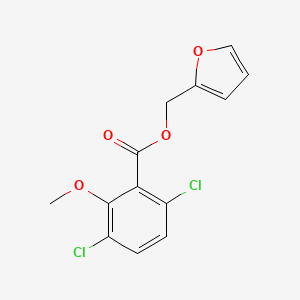
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
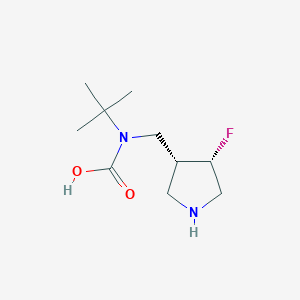

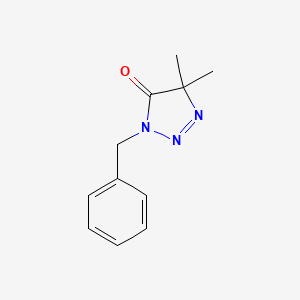
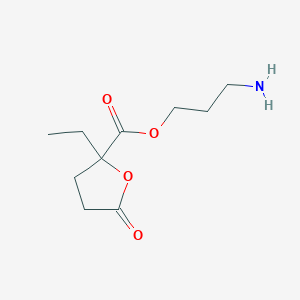
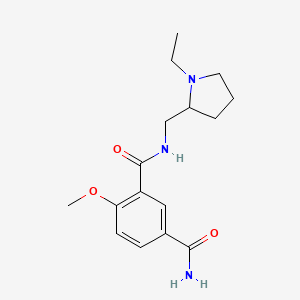

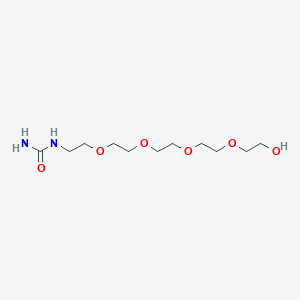
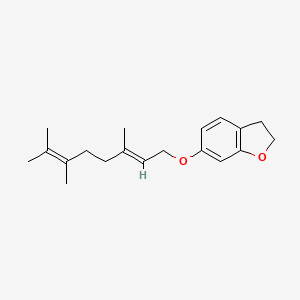
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)

